2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide
Beschreibung
2-(4-Bromophenoxy)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-phenylacetamide is a structurally complex acetamide derivative featuring a sulfone-functionalized thiophene ring (1,1-dioxo-2,3-dihydrothiophen-3-yl), a brominated phenoxy group, and a diphenylamine scaffold. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds. For example, similar derivatives are synthesized via reactions between substituted phenoxyacetamides and thiophene sulfone precursors under basic conditions . Characterization relies on advanced spectroscopic techniques (¹H/¹³C NMR, IR, HRMS) and crystallographic methods .
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c19-14-6-8-17(9-7-14)24-12-18(21)20(15-4-2-1-3-5-15)16-10-11-25(22,23)13-16/h1-11,16H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYJTDXMXBXXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-bromophenoxy compound.
Synthesis of the Dioxothiophene Ring: The dioxothiophene ring is synthesized through a series of reactions involving thiophene derivatives and oxidizing agents.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the dioxothiophene ring and phenylacetamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Azides, nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The presence of the bromophenoxy and dioxothiophene groups may contribute to its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Chloro vs. Bromo Derivatives
The chloro-substituted analogue, 2-chloro-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-phenylacetamide (CAS 392314-55-5), shares the same thiophene sulfone and phenylacetamide core but replaces the 4-bromophenoxy group with a chloro substituent. This substitution reduces molecular weight by ~45 Da (bromo: ~79.9 g/mol vs. chloro: ~35.5 g/mol) and alters lipophilicity (ClogP ≈ 3.2 vs. Br-substituted ≈ 3.8), impacting solubility and membrane permeability . In vitro studies on related chloro-acetamides suggest moderate antimicrobial activity against Gram-positive bacteria, though specific data for this derivative remain unpublished .
Fluorobenzyl-Substituted Analogues
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide (CAS 880783-97-1) introduces a 2-fluorobenzyl group and a bulky 4-isopropylphenoxy moiety.
Core Scaffold Variations
Thiazolidinone Derivatives
Compounds like 2-(2-Imino-3-methyl-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide () replace the thiophene sulfone with a thiazolidinone ring. This modification introduces a hydrogen-bond donor (NH imino group) and a ketone, enhancing polar interactions with biological targets.
Triazole-Thione Derivatives
Derivatives such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a triazole-thione core instead of acetamide. These compounds exhibit tautomerism (thione vs. thiol forms), influencing their redox properties and binding modes. The thione form predominates, as confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR .
Physicochemical and Pharmacokinetic Properties
| Property | 2-(4-Bromophenoxy)-N-(1,1-Dioxo-Thiophen-3-yl)-N-Phenylacetamide | Chloro Analogue | Fluorobenzyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~395.3 | ~350.8 | ~448.5 |
| LogP (Predicted) | 3.8 | 3.2 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 5 | 6 |
| Rotatable Bonds | 6 | 6 | 8 |
| Aqueous Solubility (mg/mL) | <0.1 | <0.1 | <0.05 |
Data derived from structural analogs in , and 12.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and reaction conditions for preparing 2-(4-bromophenoxy)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)-N-phenylacetamide?
- Methodology :
- Step 1 : Amidation reactions are pivotal. Use coupling agents (e.g., EDC/HOBt) to facilitate the formation of the acetamide core structure .
- Step 2 : Bromophenoxy group introduction via nucleophilic aromatic substitution (SNAr) under controlled pH (7–9) and temperature (60–80°C) .
- Step 3 : Sulfonyl group stabilization via oxidation of the thiophene ring using H₂O₂ or ozone in a polar aprotic solvent (e.g., DMF) .
- Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry of the bromophenoxy group (¹H/¹³C NMR) and sulfonyl group geometry (²D NOESY) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₉H₁₇BrN₂O₄S, calculated [M+H]⁺ = 457.02) .
- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹, amide C=O at 1650 cm⁻¹) .
Q. What are the preliminary biological targets for this compound?
- Methodology :
- In Silico Docking : Screen against kinase or GPCR targets using AutoDock Vina, leveraging structural similarities to analogs with known anti-inflammatory/antitumor activity .
- In Vitro Assays : Test enzyme inhibition (e.g., COX-2, EGFR) at 10 µM concentrations in HEK293 or A549 cell lines .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for structurally similar compounds be resolved?
- Methodology :
- Structural-Activity Analysis : Compare substituent effects using a table:
| Substituent (Position) | Biological Activity (IC₅₀) | Source |
|---|---|---|
| 4-Bromo (Phenoxy) | COX-2 inhibition: 2.3 µM | |
| 4-Chloro (Benzyl) | EGFR inhibition: 5.8 µM | |
| 4-Methoxy (Acetamide) | No significant activity |
- Experimental Validation : Replicate assays under standardized conditions (e.g., ATP concentration, incubation time) to isolate substituent-specific effects .
Q. What computational strategies optimize reaction pathways for scale-up synthesis?
- Methodology :
- Quantum Chemical Calculations : Use Gaussian 16 to model transition states and identify rate-limiting steps (e.g., sulfonyl group oxidation) .
- Machine Learning : Train models on reaction yield data (temperature, solvent polarity) to predict optimal conditions (e.g., 75°C, DMF:H₂O 4:1) .
Q. How do solvent polarity and pH influence the stability of the sulfonyl group during synthesis?
- Methodology :
- Kinetic Studies : Conduct stability assays in varying solvents (DMF, THF, H₂O) at pH 3–10. Monitor degradation via HPLC at 254 nm .
- Data Interpretation : Sulfonyl groups degrade rapidly in acidic aqueous media (t₁/₂ = 2 hr at pH 3) but remain stable in aprotic solvents (t₁/₂ > 48 hr) .
Data Contradiction Analysis
Q. Conflicting reports on the role of the bromophenoxy group in cytotoxicity: How to reconcile?
- Methodology :
- Meta-Analysis : Compare cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific responses .
- Electrophilic Reactivity Testing : Use glutathione (GSH) trapping assays to assess bromophenoxy-mediated redox stress, which may explain variability .
Experimental Design Recommendations
Designing a DOE (Design of Experiments) for optimizing yield in multi-step synthesis:
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
